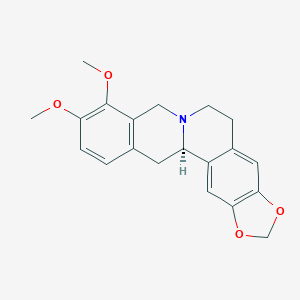

(R)-Canadine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUIEROBZXUFA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313477 | |

| Record name | (+)-Tetrahydroberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086-96-6 | |

| Record name | (+)-Tetrahydroberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canadine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tetrahydroberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANADINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB5J6D245F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways of R Canadine

Elucidation of Key Enzymatic Steps

The formation of (R)-Canadine involves a sequence of enzymatic reactions that transform (S)-reticuline into (S)-scoulerine, then (S)-tetrahydrocolumbamine, and finally (S)-canadine. fortunejournals.comfortunejournals.comnih.govfrontiersin.orgnih.gov

The Berberine (B55584) Bridge Enzyme (BBE) plays a pivotal role in the early stages of the protoberberine alkaloid biosynthesis, including the pathway to this compound. BBE catalyzes the N-methyl cyclization of (S)-reticuline, leading to the formation of the "C" ring and the production of (S)-scoulerine. (S)-scoulerine serves as the fundamental framework for tetrahydroprotoberberine alkaloids. This enzyme is a FAD-dependent oxidoreductase that forms an intramolecular carbon-carbon bond between the phenyl moiety and the N-methyl group of various 1-benzylisoquinolines. fortunejournals.comfortunejournals.comnih.govfrontiersin.orgnih.govscielo.org.mxoup.com

Following the formation of (S)-scoulerine, Scoulerine (B1208951) 9-O-Methyltransferase (SOMT1) acts as a crucial enzyme in the pathway. SOMT1 catalyzes the 9-O-methylation of (S)-scoulerine, yielding (S)-tetrahydrocolumbamine. This step is essential as (S)-tetrahydrocolumbamine then serves as the substrate for the subsequent formation of (S)-canadine. SOMT1 exhibits strict substrate specificity for (S)-scoulerine. fortunejournals.comfortunejournals.comnih.govnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net

Canadine (B1168894) Synthase (CAS), also identified as CYP719A1, is a cytochrome P450-dependent monooxygenase responsible for forming the methylenedioxy bridge in the biosynthesis of (S)-canadine. This enzyme converts (S)-tetrahydrocolumbamine into (S)-canadine. The formation of the methylenedioxy bridge is a characteristic feature of many benzylisoquinoline alkaloids. CYP719A1 has been isolated and characterized from plants like Coptis japonica and is known to specifically exhibit canadine synthase activity. fortunejournals.comfortunejournals.comnih.govresearchgate.netfortunepublish.comontosight.ainih.govscholaris.cacdnsciencepub.com

The sequential enzymatic steps leading to (S)-Canadine can be summarized as follows:

| Step | Enzyme | Substrate | Product |

| 1 | Berberine Bridge Enzyme (BBE) | (S)-Reticuline | (S)-Scoulerine |

| 2 | Scoulerine 9-O-Methyltransferase (SOMT1) | (S)-Scoulerine | (S)-Tetrahydrocolumbamine |

| 3 | Canadine Synthase (CAS/CYP719A1) | (S)-Tetrahydrocolumbamine | (S)-Canadine |

Genetic Regulation of this compound Biosynthesis

The production of this compound in plants is subject to genetic regulation, which can influence the accumulation levels of this alkaloid. Transcriptomic analyses have provided insights into the genes involved in this regulation. fortunejournals.comfortuneonline.orgfortunejournals.comfortunepublish.com

Research indicates that the biosynthesis of this compound is transcriptionally regulated. Comparative transcriptomic analyses in Papaver somniferum have shown differential expression of key enzymes in the phthalideisoquinoline pathway leading to canadine biosynthesis. Specifically, genes encoding Berberine Bridge Enzyme (BBE), Canadine Synthase (CAS), and Scoulerine 9-O-Methyltransferase (SOMT1) have been found to be significantly upregulated. This transcriptional upregulation suggests a coordinated genetic control mechanism to enhance canadine accumulation. fortunejournals.comfortuneonline.orgfortunejournals.comfortunepublish.com

Studies comparing gene expression data from normal Papaver somniferum cultivars and high-canadine accumulating cultivars have revealed distinct differences. In high-canadine cultivars, there is a notable increase in the transcription of genes encoding BBE, CAS, and SOMT1 compared to normal cultivars. This increased expression of these enzymes is believed to prevent the accumulation of upstream intermediates like scoulerine and drive the pathway towards canadine synthesis. While these key genes show upregulation, it is important to note that not all genes encoding enzymes in the broader pathway exhibit increased expression. These findings provide a basis for further elucidating the coordinated transcriptional processes underlying canadine accumulation. fortunejournals.comfortuneonline.orgfortunejournals.comfortunepublish.com

Data from a comparative transcriptomic analysis of enzyme gene expression in Papaver somniferum cultivars:

| Enzyme Gene | Normal Cultivar (Normalized Counts) | High-Canadine Cultivar (Normalized Counts) | Differential Expression |

| BBE | Lower | Significantly Increased | Upregulated fortunejournals.comfortuneonline.orgfortunepublish.com |

| CAS | Lower | Significantly Increased | Upregulated fortunejournals.comfortuneonline.orgfortunepublish.com |

| SOMT1 | Lower | Significantly Increased | Upregulated fortunejournals.comfortuneonline.orgfortunepublish.com |

This table illustrates the pattern of gene expression observed in cultivars with high canadine accumulation, highlighting the transcriptional upregulation of key enzymes directly involved in its biosynthesis. fortunejournals.comfortuneonline.orgfortunepublish.com

Chemical Synthesis and Derivatization of R Canadine

Stereoselective Synthetic Methodologies

Stereoselective synthesis is crucial for producing the desired enantiomer of a chiral compound like (R)-Canadine. Various approaches have been explored to control the stereochemistry during the formation of the tetrahydroprotoberberine scaffold.

Asymmetric synthesis methodologies aim to introduce chirality into a molecule during its construction, leading to a predominance of one enantiomer. For tetrahydroprotoberberine alkaloids, including Canadine (B1168894), two primary routes for asymmetric total synthesis have been developed. These routes involve the installation of the chiral center at either an early stage, through an asymmetric redox-A3 reaction, or at a later stage, utilizing asymmetric Noyori transfer hydrogenation uni.lunih.gov.

Enantioselective catalytic hydrogenation is a powerful tool for introducing chirality by selectively reducing prochiral double bonds. This strategy has been successfully applied to the total synthesis of several tetrahydroprotoberberine alkaloids, including (-)-canadine (which is (S)-Canadine), (-)-rotundine, (-)-sinactine, and (-)-xylopinine metabolomicsworkbench.orgnih.gov. A concise three-step asymmetric total synthesis of these alkaloids has been accomplished, featuring an Ir-catalyzed enantioselective hydrogenation in the final step to establish the desired stereochemistry at the C-14 position metabolomicsworkbench.org. This method significantly expedites the asymmetric synthesis of the tetrahydroprotoberberine alkaloid family metabolomicsworkbench.org.

Transition metal-catalyzed enantioselective hydrogenation of enamines is a well-established and environmentally friendly method for preparing optically pure chiral amines and their derivatives, which are key intermediates in THPB synthesis nih.gov. Catalytic systems involving Rh-BINAP and Ru-BINAP complexes have been developed for enantioselective hydrogenations, demonstrating broad applicability for various substrates, including those with α,β-unsaturated acid or ester functionalities nih.govplantaedb.comnih.gov.

Novel Synthetic Procedures

Innovations in synthetic chemistry have led to the development of novel procedures that offer improved efficiency, sustainability, and control over the synthesis of complex molecules.

Continuous flow synthesis has emerged as a promising technology for the efficient and sustainable production of complex natural products, including tetrahydroprotoberberine alkaloids. The first fully continuous flow approach towards the asymmetric total synthesis of natural THPB alkaloids, such as (-)-isocanadine, (-)-tetrahydropseudocoptisine, (-)-stylopine, and (-)-nandinine, has been demonstrated nih.govmitoproteome.orgnih.gov. This method features a concise linear sequence involving four chemical transformations and three on-line work-up processes within an integrated flow platform, eliminating the need for intermediate purification mitoproteome.org.

The Pictet-Spengler cyclization is a fundamental reaction in the synthesis of isoquinoline (B145761) alkaloids. A novel approach utilizing a sulfinyl group as an ipso-director in electrophilic aromatic substitution has been developed for the asymmetric synthesis of optically pure tetrahydroprotoberberines, including (S)-(-)-canadine and (S)-(-)-tetrahydropalmatine nih.govresearchgate.netwikipedia.orgnih.govnih.gov. This method addresses challenges in controlling regiochemistry during the closure of ring C, particularly when activating substituents are present in the D ring researchgate.net. The sulfinyl-directed Pictet-Spengler cyclization provides a stereoselective route to these alkaloids, yielding (S)-(-)-canadine in optically pure form researchgate.netnih.gov.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with traditional chemical transformations. This hybrid approach offers significant potential for the stereoselective production of complex natural products.

Chemoenzymatic cascades have been developed for the synthesis of various 13-methyl-tetrahydroprotoberberine scaffolds. These cascades leverage stereoselective Pictet-Spenglerases and regioselective catechol O-methyltransferases, allowing for sequential reactions without the need for intermediate work-up or purification medrxiv.orgmitoproteome.org.

Furthermore, novel chemoenzymatic routes to (S)-benzylisoquinoline and (S)-tetrahydroprotoberberine alkaloids, including canadine, have been described using one-pot "triangular" cascades involving enzymes such as transaminase (TAm) and norcoclaurine synthase (NCS) metabolomicsworkbench.org. These enzymatic approaches enable the rapid generation of molecular complexity under mild conditions metabolomicsworkbench.org.

In the context of biosynthesis, (S)-Canadine is naturally synthesized from (S)-reticuline through a series of enzymatic steps, including the action of canadine synthase (CYP719A1), a cytochrome P450 enzyme responsible for forming a methylenedioxy bridge from (S)-tetrahydrocolumbamine mitoproteome.org. Efforts to engineer microbial systems, such as Saccharomyces cerevisiae and Escherichia coli, for the de novo production of (S)-canadine and other benzylisoquinoline alkaloids highlight the potential of chemoenzymatic and synthetic biology approaches to overcome limitations of plant-based isolation.

Compound Names and PubChem CIDs

Pharmacological Mechanisms and Cellular Interactions of R Canadine

Receptor Binding and Modulation

(R)-Canadine's biological activities are significantly influenced by its ability to bind to and modulate various receptors and channels, particularly those involved in cardiovascular function and neurotransmission.

Research indicates that this compound can act as a calcium channel blocker. Specifically, it has been shown to inhibit aortic contraction induced by high concentrations of potassium chloride (KCl) in rats, suggesting a mechanism involving the blockade of calcium channels. researchgate.net Calcium channel blockers are a class of pharmacological agents that selectively impede the influx of calcium ions through cellular membranes. nih.govnih.govnih.gov This mechanism is particularly relevant in the context of anti-arrhythmia agents, which often include calcium channel blockade as a primary mode of action. nih.govnih.govnih.govdrugbank.com

Canadine (B1168894), in its broader sense, has been observed to possess ventricular antifibrillatory effects. These effects are potentially attributable to its capacity to block sodium (Na+), potassium (K+), and calcium (Ca2+) currents. researchgate.net Anti-arrhythmia agents are generally classified into four primary mechanistic groups: sodium channel blockade, beta-adrenergic blockade, repolarization prolongation, and calcium channel blockade. nih.govnih.govnih.govdrugbank.com Further studies have identified this compound as a compound that targets voltage-gated sodium channels (VGSCs), including Nav1.1, Nav1.2, and Nav1.6. Molecular docking simulations have demonstrated binding energies for these interactions below -5.68 kcal/mol, with the binding affinity for Nav1.6 generally being lower than for Nav1.1 and Nav1.2. frontiersin.org

Table 1: Binding Energies of this compound with Voltage-Gated Sodium Channels

| Target Channel | Binding Energy (kcal/mol) |

| Nav1.1 | < -5.68 |

| Nav1.2 | < -5.68 |

| Nav1.6 | < -5.68 (generally lower than Nav1.1 and Nav1.2) frontiersin.org |

This compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE). mednexus.org Specifically, (+)-Canadine has been identified as a potent inhibitor of human acetylcholinesterase (hAChE), demonstrating an IC50 value of 12.4 ± 0.9 µM. researchgate.netnih.gov It is noteworthy that the (+)-form of tetrahydroprotoberberines, a structural class to which canadine belongs, is responsible for significant hAChE inhibition, while the (−)-form is considered inactive. nih.gov Comparative studies have indicated that canadine isolated from Corydalis cava is a more potent hAChE inhibitor than the (-)-canadine found in Hydrastis canadensis. prolekare.cz The inhibition of acetylcholinesterase is a recognized therapeutic strategy for alleviating cholinergic deficits, particularly in conditions like Alzheimer's disease. nih.govnih.govprolekare.cz

Table 2: Acetylcholinesterase Inhibitory Activity of (+)-Canadine

| Enzyme Target | IC50 Value (µM) | Reference |

| Human AChE (hAChE) | 12.4 ± 0.9 | researchgate.netnih.gov |

Molecular and Cellular Signaling Pathways

Beyond direct receptor interactions, this compound influences various intracellular signaling cascades, impacting processes such as muscle maintenance and metabolic regulation.

Canadine, including the (R)-isomer, has demonstrated the ability to stimulate myoblast differentiation and provide protection against myotube atrophy. nih.govresearchgate.netfortunejournals.commdpi.com A key mechanism underlying this protective effect is its capacity to ameliorate muscle protein degradation by down-regulating the expression of muscle-specific E3 ubiquitin ligases, namely MAFbx/atrogin-1 and MuRF1. nih.govresearchgate.net These E3 ligases are well-established markers of muscle atrophy, with their transcriptional levels increasing significantly under conditions that induce muscle wasting. spandidos-publications.comatsjournals.orgnih.gov Studies have shown that canadine can protect muscle tissue from atrophy by suppressing the expression of these E3 ligases, even in the presence of factors that typically induce muscle impairment, such as cancer cell-conditioned medium (CT26 CM). nih.govresearchgate.net Furthermore, the activation of p38 MAP kinase and Akt signaling pathways are identified as major molecular mechanisms contributing to the myogenesis stimulated by canadine. nih.govresearchgate.net

This compound plays a role in modulating the concentrations of hormones and cytochrome P450 enzymes. researchgate.netmednexus.orgmednexus.orgdntb.gov.ua These modulatory effects are mediated through pathways that are pertinent to steroid hormone biosynthesis and metabolic processes facilitated by cytochrome P450 enzymes. mednexus.orgmednexus.org Specific cytochrome P450 enzymes, including CYP3A4, CYP2D6, CYP2C19, CYP1A1, and CYP19A1, along with hormone receptors such as Progesterone Receptor (PGR) and Androgen Receptor (AR), have been identified as putative targets for this compound's action. mednexus.org While (S)-canadine biosynthesis involves a cytochrome P450 enzyme (CYP719A21, or canadine synthase) in its formation from (S)-tetrahydrocolumbamine, the focus here is on this compound's role in modulating existing P450 concentrations and hormone levels. core.ac.ukportlandpress.comnih.gov

Table 3: Putative Targets of this compound in Hormone and Cytochrome P450 Modulation

| Target Category | Specific Targets | Reference |

| Cytochrome P450 Enzymes | CYP3A4, CYP2D6, CYP2C19, CYP1A1, CYP19A1 | mednexus.org |

| Hormone Receptors | Progesterone Receptor (PGR), Androgen Receptor (AR) | mednexus.org |

Impact on Oxidative Stress Pathways

This compound, often referred to as canadine in research, exhibits considerable antioxidant capabilities bohrium.comwikipedia.orgnih.govfishersci.se. Studies have demonstrated its potent antioxidant capacity against oxidative stress induced by tert-butylhydroperoxide, a recognized model for stimulating endogenous reactive oxygen species (ROS) formation bohrium.com. A key mechanism of its action involves the protection of microsomal lipids from peroxidation, a critical reaction initiated by free radicals within cells and tissues bohrium.com. The notable antioxidant activities of canadine, coupled with its observed low toxicity, highlight its potential as a promising novel antioxidant agent bohrium.comfishersci.se. Furthermore, this compound has been implicated in biological processes that contribute to the suppression of inflammatory responses and the modulation of hormone and cytochrome P450 concentrations, which are often intricately linked to oxidative stress fishersci.se. Research findings also indicate its ability to reduce ROS production in myocardial tissue within models of myocardial infarction fishersci.se.

Influence on Low-Density Lipoprotein Receptor Expression

This compound has been identified as an effective upregulator of low-density lipoprotein receptor (LDLR) expression bohrium.comwikipedia.orgwikipedia.org. Investigations into goldenseal extract, a botanical source containing canadine, have shown its high efficacy in enhancing liver LDLR expression in HepG2 cells and in reducing plasma cholesterol and low-density lipoprotein cholesterol (LDL-c) levels in hyperlipidemic hamsters wikipedia.orgwikipedia.org. Specifically, canadine (CND) is recognized as a novel compound capable of upregulating LDLR expression wikipedia.orgwikipedia.org. A significant distinction in its mechanism compared to other compounds, such as berberine (B55584), is its resistance to multiple drug resistance-1 (MDR1)-mediated efflux from liver cells, a process that can attenuate berberine's activity on LDLR expression wikipedia.orgwikipedia.org. This resistance suggests a molecular basis for canadine's potentially superior activity in certain contexts related to LDLR regulation wikipedia.orgwikipedia.org. Moreover, (S)-Canadine has been explored as a potential inhibitor of PCSK9, a protein known to interact with LDLR and promote its degradation, thereby contributing to atherosclerosis researchgate.netwikipedia.org. Molecular docking studies have indicated that the (S)-canadine-PCSK9 complex is particularly stable, suggesting its promise as an atherosclerosis inhibitor researchgate.netwikipedia.org.

Structure-Activity Relationship (SAR) Studies

Influence of Isoquinoline (B145761) Ring Saturation and Planarity on Biological Activity

The structural characteristics of this compound, particularly the saturation and planarity of its isoquinoline ring, play a crucial role in determining its biological activity profile. This compound features a tertiary amine group due to the saturation of double bonds within its isoquinoline ring, which results in altered planarity compared to its aromatic analogues bohrium.com. This structural distinction impacts its interactions with biological targets. For instance, this saturation and altered planarity disrupt this compound's ability to bind with G-quadruplex structures, rendering it biologically inactive in certain cell lines (e.g., TT cells) where the more planar berberine is active bohrium.com. Molecular modeling studies further underscore that the quaternary nitrogen and the aromatic, polycyclic, and planar structure of berberine are critical pharmacophoric elements for its cytotoxic effects, a property largely absent in this compound, which does not exhibit cytotoxicity at tested concentrations bohrium.comfishersci.se. Furthermore, the saturation of the C-6a – C-7 bond in the protoberberine skeleton is important for activity at specific receptors, as dehydrogenation can lead to a loss of activity wikipedia.org. The formation of dioxolane rings, such as those present when comparing rotundine (B192287) to canadine, can also result in a loss of activity at the Sm.5HTRL receptor wikipedia.org.

Table 1: Influence of Isoquinoline Ring Saturation and Planarity on Biological Activity (Cytotoxicity)

| Compound | Isoquinoline Ring Saturation | Planarity | Nitrogen Type | Biological Activity (Cytotoxicity) |

| This compound | Saturated double bonds | Altered (less planar) | Tertiary amine | No cytotoxic effect at tested concentrations bohrium.comfishersci.se |

| Berberine | Unsaturated (aromatic) | Planar | Quaternary nitrogen | Significant cytotoxic effect bohrium.comfishersci.se |

Stereoelectronic Determinants of Antioxidant Capacity

The significant antioxidant activity observed in this compound is closely linked to its stereoelectronic properties bohrium.comnih.govfishersci.se. Research indicates that the stereoelectronic aspects of this compound are comparable to those of well-established antioxidants such as alpha-tocopherol (B171835) and its water-soluble analogue, trolox (B1683679) bohrium.comnih.govfishersci.se. This suggests that the specific arrangement of electrons and atoms within this compound's molecular structure facilitates its radical-scavenging ability in a manner akin to these reference compounds. Generally, the phenolic structure of compounds, along with the presence of specific functional groups and an ether oxygen positioned on an aromatic ring, can contribute to antioxidant properties by stabilizing phenoxyl radicals through stereoelectronic effects wikipedia.org.

Comparative SAR with Related Protoberberine Alkaloids

This compound belongs to the protoberberine class of isoquinoline alkaloids, which share a common 5,6-dihydrodibenzo[a,g]quinolizinium backbone citeab.comontosight.aimybiosource.com. A key aspect of its SAR involves comparisons with other alkaloids in this group, particularly berberine, to which it is structurally similar bohrium.com. The primary structural difference lies in the saturation of the isoquinoline ring in this compound, leading to a tertiary amine and a less planar structure, contrasting with berberine's quaternary nitrogen and planar, aromatic system bohrium.comfishersci.se. This distinction is crucial, as berberine exhibits significant cytotoxic effects, while this compound does not, despite both being found to possess antioxidant activity, with this compound showing significant antioxidant activity bohrium.comfishersci.se.

Other protoberberine alkaloids also illustrate the impact of structural variations. For instance, palmatine, which possesses a quaternary amine similar to berberine, was found to be inactive at the Sm.5HTRL receptor wikipedia.org. In contrast, the L-enantiomer of rotundine, another protoberberine, displayed potent antagonistic activity at the Sm.5HTRL receptor, while its D-enantiomer was inactive wikipedia.org. The formation of dioxolane rings, as seen when comparing rotundine to tetrahydrocoptisine, can lead to a loss of activity at this receptor wikipedia.org. The biosynthetic pathway further highlights the relationship, as (S)-Canadine undergoes oxidative aromatization to form berberine, a process catalyzed by (S)-tetrahydroprotoberberine oxidase (STOX) wikipedia.org.

Table 2: Comparative Structure-Activity Relationship with Related Protoberberine Alkaloids

| Alkaloid | Key Structural Features | Observed Activity/Property | Comparison Point | Citation |

| This compound | Saturated isoquinoline ring, tertiary amine | Significant antioxidant activity; upregulates LDLR expression (resistant to MDR1 efflux); no cytotoxic effect | Compared to Berberine (cytotoxicity, antioxidant, LDLR efflux) | bohrium.comfishersci.sewikipedia.orgwikipedia.org |

| Berberine | Aromatic, planar structure, quaternary nitrogen | Significant cytotoxic effect; upregulates LDLR expression (attenuated by MDR1 efflux); less potent antioxidant than canadine | Compared to this compound (cytotoxicity, antioxidant, LDLR efflux) | bohrium.comfishersci.sewikipedia.orgwikipedia.org |

| Palmatine | Contains a quaternary amine | Inactive at Sm.5HTRL receptor | Compared to Rotundine (activity at Sm.5HTRL) | wikipedia.org |

| Rotundine | Protoberberine skeleton | Potent antagonist at Sm.5HTRL (L-enantiomer active, D-enantiomer inactive) | Compared to Canadine (dioxolane ring formation) | wikipedia.org |

| Tetrahydrocoptisine | Protoberberine skeleton with dioxolane rings on A and D rings | Inactive at Sm.5HTRL receptor | Compared to Rotundine (dioxolane ring formation) | wikipedia.org |

| Jatrorrhizine | Quaternary protoberberine scaffold | Active against K1 strain (antimalarial) | Compared to Canadine (antimalarial activity) | mybiosource.com |

Biological Activities and Therapeutic Potential of R Canadine

Antioxidant Efficacy

(R)-Canadine exhibits significant antioxidant properties, demonstrating its capacity to counteract oxidative stress within biological systems. ontosight.ainih.govresearchgate.net Its antioxidant efficacy has been noted to be comparable to established antioxidants such as alpha-tocopherol (B171835) and trolox (B1683679). nih.gov

The antioxidant activity of this compound is attributed, in part, to its ability to scavenge free radicals. Studies have shown that canadine (B1168894) possesses a strong antioxidant capacity against oxidative stress induced by tert-butylhydroperoxide, a commonly used model for inducing endogenous reactive oxygen species (ROS) formation. researchgate.net This free radical scavenging action contributes to its protective effects against oxidative injury. wikipedia.org

Beyond direct radical scavenging, this compound also offers protection against oxidative damage. It has been observed to protect microsomal lipids from peroxidation, a critical process triggered by free radical formation in cells and tissues. researchgate.net This protective capacity suggests its potential in mitigating oxidative stress-related diseases. ontosight.ai Furthermore, in an in vitro model of Aβ apoptosis in cultured hippocampal neurons, this compound significantly increased the survival rate of neurons in a dose-dependent manner, indicating a protective effect against oxidative stress-induced apoptosis. all-imm.comall-imm.com

Muscle Metabolism and Atrophy Mitigation

Canadine, particularly the isomer found in Corydalis turtschaninovii, has demonstrated promising effects on muscle metabolism, including the stimulation of myogenesis and the inhibition of muscle protein degradation, thereby suggesting its role as a protective agent against muscle atrophy. nih.govresearchgate.netmdpi.com

This compound stimulates myoblast differentiation, a crucial process for muscle regeneration and growth. nih.govresearchgate.net In studies using C2C12 myoblasts, canadine dose-dependently increased the expression of key myogenic markers, such as Myosin Heavy Chain (MHC) and MyoD. At a concentration of 10 nM, canadine was observed to increase the expression of MHC and MyoD by up to 3.8-fold and 3.9-fold, respectively. nih.gov This myogenic effect is significantly mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways, with canadine shown to dose-dependently increase the phosphorylation of both p38 MAPK and Akt. nih.govresearchgate.net Furthermore, canadine promoted the formation of multinucleated and cylinder-shaped myotubes during the differentiation of C2C12 myoblasts. nih.govresearchgate.netmdpi.com

Table 1: Effect of this compound on Myogenic Marker Expression in C2C12 Cells

| Myogenic Marker | Fold Increase at 10 nM (approx.) | Signaling Pathways Involved |

| MHC | 3.8 | p38 MAPK, Akt |

| MyoD | 3.9 | p38 MAPK, Akt |

This compound also plays a role in mitigating muscle atrophy by inhibiting muscle protein degradation. It has been shown to ameliorate muscle protein degradation induced by conditioned media from CT26 colon carcinoma culture (CT26 CM). nih.govresearchgate.netmdpi.com This protective effect is achieved by down-regulating the expression of muscle-specific E3 ligases, namely Muscle Atrophy F-box (MAFbx/atrogin-1) and Muscle RING finger 1 (MuRF1). nih.govresearchgate.netmdpi.com By suppressing the expression of these E3 ligases, this compound effectively protects muscle tissue from impairment and atrophy. mdpi.com

Table 2: Effect of this compound on Muscle Protein Degradation Markers

| Marker | Effect of this compound (in CT26 CM-induced atrophy) | Mechanism |

| MAFbx/atrogin-1 | Down-regulation of protein and mRNA levels | Suppression of E3 ligase expression |

| MuRF1 | Down-regulation of protein and mRNA levels | Suppression of E3 ligase expression |

| MHC (Myotube Count) | Maintained number of multinucleated myotubes | Protection against CM-induced wasting |

Anti-Inflammatory Effects

Evidence suggests that this compound possesses anti-inflammatory properties. ontosight.airesearchgate.net Molecular docking studies have indicated that this compound interacts favorably with key inflammatory targets, such as Interleukin-6 (IL6), suggesting its involvement in modulating inflammatory pathways. all-imm.comall-imm.com This anti-inflammatory potential positions this compound as a compound of interest for further investigation into inflammatory conditions. ontosight.ai

Antimicrobial Activities

Studies have demonstrated that this compound possesses antibacterial effects against certain microorganisms, suggesting its potential as an antimicrobial agent. ontosight.airesearchgate.net As a natural alkaloid, it is regarded as a promising class of antibacterial compounds. researchgate.net

When isolated, canadine, which includes the (R)-isomer, has shown significant activity against numerous bacterial strains. Notably, it has been identified as active against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net While some research on Hydrastis canadensis extracts indicates that other alkaloids like berberine (B55584) contribute more significantly to antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with canadine not being the primary active component in that specific context, the isolated compound itself has demonstrated activity against these pathogens. uncg.edukau.edu.sa

Cardiovascular System Modulation

This compound exhibits pharmacological properties that modulate the cardiovascular system, including antiarrhythmic and antithrombotic effects. researchgate.net

This compound is classified as an anti-arrhythmia agent. nih.gov These agents are known to influence various aspects of cardiac function, such as the polarization-repolarization phase of the action potential, excitability, refractoriness, or impulse conduction within cardiac fibers. nih.gov Furthermore, this compound is recognized as a calcium channel blocker, a mechanism often associated with antiarrhythmic effects. nih.gov Its potential as a precursor for novel antiarrhythmic drugs has also been explored. made-in-china.comwikipedia.org

This compound is categorized as a platelet aggregation inhibitor. nih.gov Research findings indicate that canadine (which includes the (R)-isomer) exhibits strong anti-platelet aggregation activity. A study investigating alkaloids from Rhizoma Corydalis found that canadine had the strongest anti-platelet aggregation activity among several tested constituents, with an IC50 value of 33.547 µg/mL against thrombin-induced platelet aggregation. tandfonline.com This efficacy was observed at relatively low doses and was more potent than the total alkaloid extract and aspirin (B1665792) in the same study. tandfonline.com

Table 1: Anti-Platelet Aggregation Activity of Canadine

| Compound | IC50 (µg/mL) against Thrombin-Induced Platelet Aggregation tandfonline.com |

| Canadine | 33.547 |

| Aspirin | 300.340 |

Central Nervous System Modulation

This compound has demonstrated various effects on the central nervous system, including neuroprotective aspects. researchgate.net

This compound possesses neuroprotective properties. researchgate.net It has been identified as a new generation dopamine (B1211576) (DA) antagonist in biochemistry and neuropharmacology. all-imm.com Furthermore, this compound can inhibit the increase of DA-induced outward current and can also increase the spontaneous discharge of DA neurons, suggesting its potential interaction with dopamine auto receptors (D2 receptors). all-imm.comall-imm.com In the context of epilepsy, this compound has been shown to combine well with key targets such as AKT1, IL6, VEGFA, and TP53, and can regulate various signaling pathways, indicating its potential therapeutic effects. all-imm.comall-imm.com Additionally, canadine has been studied for its ability to inhibit acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, a neurotransmitter crucial for cognitive functions, suggesting its relevance in neurodegenerative conditions like Alzheimer's disease. researchgate.net this compound is also identified as a potential candidate agent in traditional Chinese medicine formulations studied for Alzheimer's disease. frontiersin.org

Pain Alleviation Mechanisms

Canadine, a primary alkaloid derived from Corydalis Rhizoma, has been investigated for its capacity to alleviate chronic pain. researchgate.net Studies indicate that Canadine may exert its effects by inhibiting acetylcholinesterase. researchgate.net The mechanisms underlying pain involve complex processes such as peripheral and central sensitization, alterations in ion channels, activation of immune cells, and the involvement of glial-derived mediators. annualreviews.orgphysiology.org Canadine has also demonstrated central nervous system (CNS) activity, which could contribute to its pain-modulating properties. researchgate.net

Potential in Neurodegenerative Disorders (e.g., Parkinson's Disease, Alzheimer's Disease)

Canadine has been reported to exhibit anti-Alzheimer's disease activity. researchgate.net Neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by progressive neurodegeneration, often involving oxidative stress, inflammation, and excitotoxicity. mdpi.comnih.gov Canadine has demonstrated potent antioxidative properties that can counteract oxidative stress. researchgate.net Furthermore, Canadine (referred to as tetrahydroberberine, THB) shows micromolar affinity for dopamine D2 receptors (pK(i) = 6.08) and 5-HT1A receptors (pK(i) = 5.38). inrae.fr The modulation of dopamine D2 receptors is particularly relevant in Parkinson's disease, which is characterized by the loss of dopaminergic neurons. nih.gov

Other Reported Biological Activities

Beyond its potential in pain and neurodegenerative conditions, Canadine has shown other significant biological activities.

Canadine has been reported to possess anti-fibrotic and wound-healing activities. researchgate.net Fibrosis is a pathological process of tissue repair characterized by the persistent activation of myofibroblasts and the excessive accumulation of extracellular matrix (ECM), primarily fibrillar collagen type I. nih.gov This process can lead to abnormal tissue repair and scarring. nih.gov Wound healing itself is a complex biological process involving various stages, including inflammation, new tissue formation, and tissue remodeling.

Canadine has demonstrated relaxant activity. researchgate.net In studies investigating its effects on vasorelaxation, Canadine (tetrahydroberberine, THB) was found to non-competitively antagonize the vasorelaxation induced by selective dopamine D1 (DA1) agonist fenoldopam (B1199677) (FODA) and selective dopamine D2 (DA2) agonist propyl-butyl-dopamine (PBDA). inrae.fr The pD'2 values, indicating the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in agonist concentration to produce the same effect, were determined in various arteries. inrae.fr

Table 1: pD'2 Values for Canadine (THB) in Vasorelaxation Studies inrae.fr

| Agonist | Artery Type | pD'2 Value |

| FODA | Renal | 5.29 |

| FODA | Pulmonary | 5.37 |

| FODA | Mesenteric | 5.46 |

| PBDA | Mesenteric | 5.53 |

| PBDA | Femoral | 5.48 |

Preclinical Investigations of R Canadine

In Vitro Cellular Models

Preclinical research on (R)-Canadine has included evaluations in cellular models to understand its fundamental biological activities.

Cytotoxicity Evaluation

Studies have investigated the cytotoxic potential of this compound in various cell lines. In one evaluation, (+)-canadine, which corresponds to this compound, was determined to be non-cytotoxic with IC50 values greater than 10 µM against selected human carcinoma and non-carcinoma cells fishersci.ca. Similarly, general "canadine" was reported not to possess cytotoxic effects at the concentrations tested in primary rat hepatocytes, HepG2, and HeLa cell lines lww.comnih.gov. This suggests a low inherent toxicity profile for the compound in these in vitro settings.

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Cell Lines Tested | IC50 Value | Reference |

| (+)-Canadine (this compound) | Selected human carcinoma and non-carcinoma cells | > 10 µM | fishersci.ca |

| Canadine (B1168894) (general) | Rat hepatocytes, HepG2, HeLa | No cytotoxic effect at tested concentrations | lww.comnih.gov |

Muscle Wasting Models (e.g., C2C12 myotubes with CT26 Colon Carcinoma Culture Media)

While "canadine" has been extensively studied for its ability to stimulate myoblast differentiation and protect against myotube atrophy in models such as C2C12 myotubes treated with conditioned media from CT26 colon carcinoma culture (CT26 CM) wikipedia.orgwikipedia.orgnih.govguidetopharmacology.org, specific investigations focusing solely on the (R)-enantiomer of canadine in these muscle wasting models were not explicitly detailed in the available search results. Studies attributing these effects refer to "canadine" or, in some instances, specifically to "(S)-canadine" wikipedia.org. Therefore, direct preclinical data for this compound in muscle wasting models using C2C12 myotubes with CT26 Colon Carcinoma Culture Media were not identified.

In Vivo Animal Models

Investigations into this compound have also extended to in vivo animal models, albeit with limited experimental pharmacokinetic profiling and specific disease model assessments.

Pharmacokinetic Profiling

Experimental in vivo pharmacokinetic profiling (e.g., Cmax, Tmax, AUC, half-life) for this compound was not extensively reported in the provided search results. However, network pharmacology studies have evaluated the predicted absorption, distribution, metabolism, and excretion (ADME) properties of this compound as a candidate bioactive compound. These studies indicate that this compound meets certain criteria for oral bioavailability (OB ≥ 30%) and drug-likeness (DL ≥ 0.18), suggesting favorable predicted ADME characteristics for oral administration r-project.orgnih.gov.

Table 2: Predicted ADME Properties of this compound

| Property | Value | Criteria Met | Reference |

| Oral Bioavailability (OB) | 55.37% | ≥ 30% | r-project.orgnih.gov |

| Drug-Likeness (DL) | 0.77 | ≥ 0.18 | r-project.orgnih.gov |

Advanced Analytical Methodologies for R Canadine Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for the analysis of complex mixtures like plant extracts containing (R)-Canadine. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used extensively for the separation, identification, and quantification of this compound. nih.govresearchgate.net It offers high resolution and sensitivity for analyzing complex samples. Both chiral and achiral HPLC methods are crucial in this compound research.

The separation of enantiomers, or enantioseparation, is critical in the study of chiral molecules like canadine (B1168894). HPLC with a chiral stationary phase (CSP) is the definitive method for this purpose. A Pirkle-type chiral column, such as the Chirex-3019, which contains a stationary phase of (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine, has been successfully used to achieve baseline separation of (R)- and (S)-canadine enantiomers. researchgate.nettandfonline.com

In one such method, a mobile phase consisting of Hx:DCE:EtOH:TFA (75:40:7:0.1) was used at a flow rate of 1 mL/min, with photometric UV detection at 235 nm. researchgate.net This method yielded a high resolution (Rs = 1.78) between the enantiomers, with retention times of 12.5 minutes for (R)-(+)-canadine and 11.5 minutes for (S)-(-)-canadine. researchgate.net The technique is highly sensitive, with a detection limit of 0.3 µg and a linear range of 0.4 to 2 µg. researchgate.nettandfonline.com This level of precision allows for the accurate determination of the enantiomeric composition in a sample. For instance, a non-racemic mixture was found to contain 58.4% (R)-(+)-canadine and 41.6% (S)-(-)-canadine using this method. researchgate.nettandfonline.com

Table 1: Chiral HPLC Method for this compound Enantioseparation

| Parameter | Value |

|---|---|

| Column | Chirex-3019 (Pirkle-type) |

| Mobile Phase | Hx:DCE:EtOH:TFA (75:40:7:0.1) |

| Flow Rate | 1 mL/min |

| Detection | Photometric (UV) at 235 nm |

| Retention Time (R)-(+)-canadine | 12.5 min researchgate.net |

| Retention Time (S)-(-)-canadine | 11.5 min researchgate.net |

| Resolution (Rs) | 1.78 researchgate.nettandfonline.com |

| Detection Limit | 0.3 µg researchgate.nettandfonline.com |

| Linear Range | 0.4 - 2 µg researchgate.nettandfonline.com |

For canadine analysis, a C-18 (also known as RP-18) column is commonly used. researchgate.nettandfonline.com In one approach, an RP-18 column was coupled with a polarimetric detector, which can measure the optical rotation of the eluting compound. researchgate.nettandfonline.com This innovative setup allows for the determination of enantiomeric purity without physical separation, providing a complementary method to chiral chromatography. researchgate.nettandfonline.com This achiral-polarimetric method demonstrated a detection limit of 1.5 µg and a dynamic range of 25-200 µg. researchgate.nettandfonline.com Furthermore, fluorimetric detection has been used in conjunction with this method to confirm the presence of S-(-)-canadine as an impurity in a standard of R-(+)-canadine. researchgate.nettandfonline.com Another reverse-phase method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid for the analysis of canadine. sielc.com

Table 2: Achiral HPLC Method for this compound Purity Analysis

| Parameter | Value |

|---|---|

| Column | RP-18 (C-18) |

| Detection | Polarimetric at 830 nm |

| Detection Limit | 1.5 µg researchgate.nettandfonline.com |

| Dynamic Range | 25 - 200 µg researchgate.nettandfonline.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. sielc.com UPLC systems operate at higher pressures to push the mobile phase through the densely packed columns. This technique is well-suited for the complex analysis of alkaloids from natural sources. nih.gov For instance, methods developed on HPLC, such as those using Newcrom R1 columns, can be adapted for faster UPLC applications by using columns with smaller 3 µm particles. sielc.com The high-throughput capability of UPLC makes it an excellent tool for fingerprinting the alkaloid profiles of plant extracts and for the rapid quantification of this compound. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. researchgate.netolemiss.edu The sample is vaporized and injected into a column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. GC is frequently coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometry (MS) for identification and quantification. olemiss.edu

While direct GC analysis of alkaloids like this compound can be challenging due to their relatively high molecular weight and polarity, derivatization can be employed to increase their volatility and thermal stability. olemiss.edu GC-MS is particularly valuable for the structural elucidation of unknown compounds and the identification of trace impurities in a sample. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and screening of compounds. nih.govanalyticaltoxicology.com It involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica gel, and developing the plate in a sealed chamber with a solvent system (the mobile phase). nih.govanalyticaltoxicology.com

TLC is highly effective for screening plant extracts for the presence of this compound and other alkaloids. future4200.com Different solvent systems can be tested to achieve optimal separation. After development, the separated spots are visualized, often by using a UV lamp or by spraying with a visualizing reagent like Dragendorff's reagent, which produces colored spots with alkaloids. nih.gov The retention factor (Rf) value for this compound can be calculated and compared to a standard for identification. While primarily qualitative, modern HPTLC (High-Performance TLC) techniques combined with densitometry allow for quantitative analysis. analyticaltoxicology.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| (S)-Canadine |

| Berberine (B55584) |

| Acetonitrile |

| Phosphoric Acid |

| Ethanol |

| Trifluoroacetic Acid (TFA) |

Spectrometric Techniques

Spectrometric methods are indispensable in the analytical workflow for this compound, providing detailed information on its molecular weight, structure, and concentration in various matrices.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in the analysis of this compound and other protoberberine alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry.

While GC-MS can be employed for the analysis of volatile compounds, its application to alkaloids like this compound often requires derivatization to increase volatility and thermal stability. The electron ionization (EI) mass spectrum of related protoberberine alkaloids typically shows a prominent molecular ion peak and characteristic fragmentation patterns. The fragmentation of the this compound molecular ion (m/z 339) is expected to involve cleavages of the tetrahydroisoquinoline ring system, leading to the formation of specific fragment ions that are diagnostic for this class of compounds. A key fragmentation pathway for tetrahydroprotoberberine alkaloids is the retro-Diels-Alder reaction of the C ring.

LC-MS/MS is a more common and highly sensitive technique for the analysis of non-volatile compounds like this compound in complex mixtures, such as plant extracts. In a typical LC-MS/MS experiment, this compound is first separated from other components on a liquid chromatography column. The eluted compound is then ionized, usually by electrospray ionization (ESI), and the resulting ions are analyzed by tandem mass spectrometry. For quantification, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. The selection of precursor and product ions is crucial for developing a robust quantitative method.

Table 1: Illustrative LC-MS/MS Parameters for Protoberberine Alkaloid Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Desolvation Temperature | 300 - 400 °C |

| Collision Gas | Argon |

| Precursor Ion (Q1) for Canadine | m/z 340.1 [M+H]⁺ |

Note: The specific parameters would need to be optimized for the particular instrument and analytical method.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a powerful tool for the unambiguous identification of this compound and for differentiating it from other isobaric compounds that may be present in a sample. Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS analysis of alkaloids from complex matrices like Corydalis species researchgate.netresearchgate.net. The high mass accuracy of HRMS is particularly valuable in metabolomics studies and for the characterization of novel, but related, alkaloid structures.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including small organic compounds like alkaloids. In MALDI-MS, the analyte is co-crystallized with a matrix material that absorbs the laser energy, leading to gentle desorption and ionization of the analyte molecules. When coupled with a time-of-flight (TOF) mass analyzer, MALDI-TOF-MS can provide rapid and sensitive analysis. While not as commonly used as LC-MS for quantitative analysis of alkaloids, MALDI-MS can be a valuable tool for rapid screening and identification. The choice of matrix is critical for successful MALDI analysis of small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and Multi-dimensional)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. The ¹H NMR spectrum of tetrahydroberberine (canadine) shows characteristic signals for the aromatic protons, methoxy groups, and the protons of the tetrahydroisoquinoline ring system nih.gov.

Table 2: ¹H NMR Spectral Data for Tetrahydroberberine (Canadine) in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H-1 | 6.90 | s | |

| H-4 | 6.84 | s | 8.4 |

| H-11 | 6.87 | d | 8.4 |

| H-12 | 6.65 | s | |

| OCH₂O | 5.93 | d | 2.4 |

| H-8α | 4.04 | d | 16.0 |

| OCH₃ | 3.76 | s | |

| OCH₃ | 3.71 | s | |

| H-8β | 3.35 | d | 16.0 |

| H-13, H-13a | 3.27–3.36 | m | |

| H-6α | 3.08 | q | 3.6 |

| H-5α | 2.85–2.93 | m | |

| H-5β | 2.61 | m | |

| H-6β | 2.55 | q | 4.0 |

| H-13 | 2.43 | q | 3.2 |

Data from nih.gov

The ¹³C NMR spectrum provides information on the number and types of carbon atoms present. A study by Hughes, Holland, and MacLean in 1976 provided key ¹³C NMR data for canadine researchgate.net.

Table 3: ¹³C NMR Spectral Data for Canadine

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 108.4 |

| C-2 | 145.9 |

| C-3 | 145.9 |

| C-4 | 111.1 |

| C-4a | 128.8 |

| C-5 | 29.1 |

| C-6 | 51.4 |

| C-8 | 58.6 |

| C-8a | 126.5 |

| C-9 | 149.9 |

| C-10 | 111.6 |

| C-11 | 123.8 |

| C-12 | 129.8 |

| C-12a | 129.8 |

| C-13a | 60.4 |

| C-14 | 36.9 |

| OCH₂O | 100.8 |

| OCH₃ (C-2) | 56.0 |

| OCH₃ (C-9) | 60.1 |

Data from researchgate.net

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete and unambiguous assignment of all proton and carbon signals in the this compound structure. COSY spectra reveal proton-proton coupling networks, HSQC spectra correlate directly bonded proton and carbon atoms, and HMBC spectra show correlations between protons and carbons over two or three bonds. These techniques are routinely applied in the constitutional analysis of protoberberine alkaloids muni.cz.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Raman Spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrations may be active in one technique and not the other. The Raman spectrum of berberine has been studied and shows characteristic peaks for the isoquinoline (B145761) ring and Ar-OCH₃ deformations github.io. This information can be used to infer the expected Raman bands for this compound, which shares a similar core structure.

UV-Vis Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable analytical technique for the characterization and quantification of this compound. As a tetrahydroprotoberberine alkaloid, its structure contains chromophores that absorb light in the UV-Vis region. The UV spectrum of this compound is influenced by its specific molecular structure, including the presence of aromatic rings and a substituted methylenedioxy group.

The UV-Vis spectrum of a compound is dependent on factors such as the solvent used and the pH of the solution. For this compound, as with other alkaloids, the protonation state of the nitrogen atom can influence the electronic transitions and thus the absorption spectrum. Therefore, the choice of solvent and the control of pH are critical parameters in the development of robust UV-Vis spectrophotometric methods for its analysis.

Table 1: UV-Vis Spectrophotometry Data for this compound Analysis

| Parameter | Value | Reference |

| Detection Wavelength (HPLC-UV) | 235 nm | researchgate.nettandfonline.comtandfonline.com |

| Detection Wavelength (HPLC-UV) | 290 nm | researchgate.net |

Fluorimetric Detection

Fluorimetric detection offers a highly sensitive and selective method for the analysis of this compound. The intrinsic fluorescence of the molecule allows for its detection at low concentrations, which is particularly advantageous for determining enantiomeric purity and for analysis in complex matrices where background interference can be a challenge.

A key application of fluorimetric detection in this compound research has been the determination of its enantiomeric purity. A study utilizing this technique found that a sample of R-(+)-canadine contained traces of the S-(-)-enantiomer researchgate.net. This highlights the sensitivity of fluorimetric detection in identifying and quantifying minor components in a sample. The specific excitation and emission wavelengths used in this analysis were 285 nm and 350 nm, respectively researchgate.net.

The fluorescence properties of protoberberine alkaloids are influenced by their molecular structure and the surrounding microenvironment. Factors such as solvent polarity and viscosity can affect the fluorescence intensity and the position of the emission maximum. The development of fluorimetric methods for this compound would, therefore, involve the optimization of these parameters to achieve the highest sensitivity and selectivity.

Table 2: Fluorimetric Detection Parameters for this compound

| Parameter | Wavelength (nm) | Application | Reference |

| Excitation Wavelength (λex) | 285 | Determination of enantiomeric purity | researchgate.net |

| Emission Wavelength (λem) | 350 | Determination of enantiomeric purity | researchgate.net |

Sample Preparation and Extraction Methods

Optimization for Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma and urine necessitates efficient sample preparation and extraction methods to remove interfering substances. While specific optimized protocols for this compound are not extensively detailed in the available literature, established techniques for the extraction of alkaloids from biological fluids can be adapted and optimized. The primary goals of these methods are to isolate this compound with high recovery, minimize matrix effects, and concentrate the analyte for sensitive detection.

Commonly employed techniques for the extraction of alkaloids from biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The optimization of these methods for this compound would involve a systematic evaluation of several key parameters.

For LLE, the selection of an appropriate organic solvent that is immiscible with the aqueous biological matrix is crucial. The efficiency of the extraction is highly dependent on the pH of the aqueous phase, which should be adjusted to ensure that this compound, a basic alkaloid, is in its neutral, more organosoluble form. Optimization would involve testing a range of pH values and different organic solvents to maximize the recovery of the analyte.

SPE offers a more selective and often more efficient alternative to LLE. The choice of the solid phase material is a critical parameter to optimize. For a compound like this compound, reversed-phase sorbents (e.g., C18) or ion-exchange sorbents could be suitable. The optimization process would involve evaluating different sorbents, optimizing the pH of the sample load, selecting appropriate wash solvents to remove interferences without eluting the analyte, and choosing an elution solvent that provides high recovery of this compound in a small volume.

Table 3: Key Parameters for Optimization of this compound Extraction from Biological Matrices

| Extraction Technique | Key Parameters for Optimization | Rationale |

| Liquid-Liquid Extraction (LLE) | Organic Solvent Selection, Aqueous Phase pH, Solvent Volume, Extraction Time | To maximize the partitioning of this compound into the organic phase while minimizing the extraction of interfering compounds. |

| Solid-Phase Extraction (SPE) | Sorbent Type (e.g., C18, ion-exchange), Sample pH, Wash Solvent Composition, Elution Solvent Composition and Volume | To achieve selective retention of this compound on the solid phase, effective removal of matrix components, and efficient elution of the analyte. |

Techniques for Isolation and Quantification from Natural Sources

This compound is a naturally occurring alkaloid found in various plant species, most notably in Goldenseal (Hydrastis canadensis) nih.govwikipedia.org. The isolation and quantification of this compound from these natural sources are essential for quality control of herbal products and for phytochemical research.

The initial step in the analysis of this compound from plant material is a robust extraction procedure. An effective method involves the use of an acidified water and acetonitrile solution to extract the alkaloids from the powdered plant material nih.gov. The use of an acidic solution helps to protonate the alkaloids, increasing their solubility in the extraction solvent.

Following extraction, high-performance liquid chromatography (HPLC) is the most widely used technique for the quantification of this compound. Reversed-phase chromatography on a C18 column is a common approach for the separation of this compound from other co-occurring alkaloids in the plant extract nih.govnih.gov.

The mobile phase composition is a critical parameter for achieving good chromatographic separation. A typical mobile phase consists of a mixture of an aqueous buffer (often acidified) and an organic solvent such as acetonitrile or methanol. Gradient elution is frequently employed to achieve the separation of multiple alkaloids with different polarities within a reasonable analysis time. UV detection is commonly used for quantification, with monitoring at wavelengths such as 230 nm or 290 nm researchgate.netnih.gov.

For the accurate quantification of this compound, the development and validation of the HPLC method are crucial. This includes establishing the linearity of the method over a range of concentrations, determining the limits of detection and quantification, and assessing the precision and accuracy of the measurements.

Table 4: HPLC Method Parameters for the Quantification of this compound from Natural Sources

| Parameter | Description | Reference |

| Extraction Solvent | Acidified water and acetonitrile solution | nih.gov |

| Chromatographic Column | C18 reversed-phase | nih.govnih.gov |

| Mobile Phase | Gradient elution with an acidified aqueous buffer and acetonitrile/methanol | nih.govresearchgate.net |

| Detection | UV at 230 nm or 290 nm | researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the enantiomeric purity of (R)-Canadine, and how can researchers optimize these methods?

- Methodological Answer : Enantiomeric purity can be assessed using chiral HPLC or circular dichroism (CD) spectroscopy. For HPLC, select a chiral stationary phase (e.g., amylose- or cellulose-based columns) and optimize mobile phase composition (e.g., hexane/isopropanol ratios) to resolve (R)- and (S)-Canadine. CD spectroscopy is suitable for verifying optical activity, with peak signatures correlated to stereochemistry . Calibration with reference standards is critical for quantitation.

Q. How can molecular docking tools like AutoDock Vina be applied to predict the binding affinity of this compound to receptors such as IL6 or AKT1?

- Methodological Answer : AutoDock Vina enables efficient prediction of ligand-receptor interactions. To model this compound’s binding:

- Prepare the ligand and receptor files (e.g., PDBQT format) with proper protonation states.

- Define a grid box covering the receptor’s active site.

- Run docking simulations with multithreading for speed.

- Validate results using metrics like binding energy (kcal/mol) and compare with experimental data (e.g., IC50 values). Discrepancies may arise due to receptor flexibility or solvation effects, necessitating molecular dynamics simulations for refinement .

Q. What in vitro assays are suitable for validating the insecticidal activity of this compound observed in computational studies?

- Methodological Answer : Use dose-response assays in model organisms like Drosophila melanogaster. For larvae, incorporate this compound into diet formulations at varying concentrations (e.g., 0.1–10 µM) and monitor mortality rates over 72 hours. For adults, apply topical doses (e.g., 1–5 µg/insect) and assess lethality. LC50/LD50 values should be calculated using probit analysis or nonlinear regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental binding data for this compound, such as discrepancies in AKT1 inhibition scores?

- Methodological Answer : Discrepancies may stem from differences in receptor conformations (e.g., apo vs. holo structures) or assay conditions. To address this:

- Perform ensemble docking using multiple receptor conformations.

- Validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics.

- Cross-reference with structural data (e.g., X-ray crystallography) to identify critical binding residues .

Q. What strategies can optimize heterologous biosynthesis of this compound in microbial hosts like E. coli?

- Methodological Answer : Key steps include:

- Enzyme Engineering : Use directed evolution or rational design to improve catalytic efficiency of rate-limiting enzymes (e.g., berberine bridge enzyme).

- Pathway Balancing : Modular optimization of precursor supply (e.g., dopamine) via overexpression of 4-hydroxyphenylacetate 3-monooxygenase (HpaBC) .

- Scaffolding : Employ protein scaffolds to colocalize enzymes (e.g., canadine synthase) and reduce metabolic bottlenecks.

- Fermentation Optimization : Use fed-batch bioreactors with controlled pH and oxygenation to enhance titers .

Q. How should researchers design experiments to investigate this compound’s multi-target effects in neurological or inflammatory pathways?

- Methodological Answer :

- Multi-omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. control cells.

- Network Pharmacology : Construct interaction networks using tools like Cytoscape, linking this compound’s targets (e.g., IL6, TP53) to pathways like NF-κB or apoptosis. Validate hypotheses with siRNA knockdown or CRISPR-Cas9 models .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC50/LC50 values. For multi-variable datasets (e.g., time-dependent mortality), apply mixed-effects models or survival analysis (Kaplan-Meier curves with log-rank tests). Ensure reproducibility by reporting 95% confidence intervals and effect sizes .

Methodological Guidelines

- Data Integrity : Maintain raw data (e.g., NMR spectra, docking logs) in structured repositories with metadata annotations. Use version control for experimental protocols .

- Reproducibility : Document synthesis and assay conditions in Supplementary Information, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .

- Research Design : Frame hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound exhibit neuroprotective effects via modulation of AKT1-mediated apoptosis in neuronal cells?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.